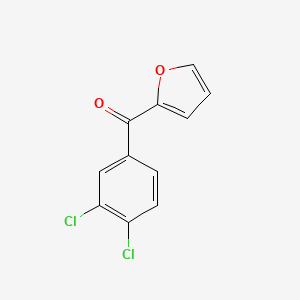

(3,4-Dichlorophenyl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O2/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKKFDGBTBMMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profiles of 3,4 Dichlorophenyl Furan 2 Yl Methanone Analogs

Reactivity at the Ketone Carbonyl Group

The ketone carbonyl group is a primary site for chemical reactions, largely due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic.

Nucleophilic Addition Reactions

The carbonyl carbon of (3,4-Dichlorophenyl)(furan-2-yl)methanone and its analogs is susceptible to attack by nucleophiles. This fundamental reaction proceeds via the addition of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the corresponding alcohol. Aldehydes are generally more reactive towards nucleophilic addition than ketones because they are less sterically hindered and the carbonyl carbon has a greater partial positive charge. libretexts.org

A common example of this type of reaction is the addition-elimination reaction with reagents like 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent). This reaction is a reliable test for aldehydes and ketones, producing a characteristic orange or yellow precipitate of the corresponding 2,4-dinitrophenylhydrazone. libretexts.orgchemguide.co.uk The reaction begins with the nucleophilic attack of the hydrazine (B178648) derivative on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. libretexts.org

Organometallic reagents, such as Grignard reagents, also readily add to the ketone, providing a versatile route to tertiary alcohols. Similarly, reduction of the ketone with hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride yields the corresponding secondary alcohol. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions on Ketones

| Nucleophile | Reagent Example | Product Type |

| Hydrazine Derivative | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Organometallic | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Amine (Primary) | R-NH₂ | Imine (Schiff Base) |

Keto-Enol Tautomerism and Acidity of Alpha-Hydrogens

Keto-enol tautomerism is an equilibrium between a ketone or aldehyde (the keto form) and its corresponding enol form (an alkene-alcohol). masterorganicchemistry.com This interconversion requires the presence of at least one hydrogen atom on the carbon adjacent to the carbonyl group, known as an alpha-hydrogen. pressbooks.pub These alpha-hydrogens are weakly acidic because the resulting conjugate base, the enolate anion, is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atom. libretexts.orglibretexts.org The pKa values for alpha-hydrogens in typical ketones range from 19-21. libretexts.org

In the specific case of this compound, the ketone is directly attached to the furan (B31954) ring at the 2-position and to the dichlorophenyl ring. Neither of these aromatic rings has a hydrogen atom on the carbon atom bonded to the carbonyl group (the alpha-carbon). Therefore, the parent compound itself cannot undergo keto-enol tautomerism.

However, analogs of this compound that possess an alpha-hydrogen, such as those with a methylene (B1212753) bridge between the carbonyl and one of the aromatic rings, would exhibit this tautomerism. The equilibrium generally favors the keto form, but the presence of the enol, even in small amounts, is significant for the reactivity of the compound. libretexts.org The tautomerization can be catalyzed by either acid or base. pressbooks.pub Studies on β-keto-enol derivatives containing furan moieties show that they often exist predominantly in the enol form, stabilized by intramolecular hydrogen bonding and conjugation. nih.govmdpi.com The position of this equilibrium can be strongly dependent on the solvent. mdpi.com

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle that can participate in a variety of reactions, including cyclizations and dearomatization processes.

Cyclization Reactions of 2-Furyl Ketones (e.g., Photo-Nazarov Reactions)

2-Furyl ketones are known to be challenging substrates for traditional acid-catalyzed Nazarov cyclizations. nih.govresearchgate.net However, they are excellent candidates for photo-Nazarov reactions. This photochemical approach allows for the 4π-electrocyclization of vinyl ketones to form furan-fused cyclopentanones. nih.govacs.org These reactions are typically carried out under mild conditions using UV light, often in solvents like acetic acid or hexafluoroisopropanol (HFIP), and can proceed in high yields. researchgate.netacs.org

The photo-Nazarov reaction of 2-furyl vinyl ketones provides a direct pathway to fused heterocyclic structures that are cores of biologically active natural products. nih.gov While traditional Brønsted or Lewis acid-mediated methods often fail with 2-furyl and 2-thiophenyl substituted ketones, the photochemical method has proven successful. researchgate.netacs.org

Table 2: Conditions for Photo-Nazarov Cyclization of a Tetrahydropyridine-Substituted 2-Furyl Ketone

| Entry | Solvent | Flow Rate (mL/min) | Exposure Time (min) | Yield (%) |

| 1 | Acetic Acid | 1.8 | 3.4 | 72 |

| 2 | Acetic Acid | 0.9 | 6.8 | 86 |

| 3 | HFIP | 1.8 | 3.4 | Good |

| Data adapted from a study on flow photo-Nazarov reactions. acs.org |

This reaction has been shown to be applicable to a range of substrates, including those with β-alkyl groups on the enone, leading to the formation of polycyclic structures containing quaternary carbon centers. researchgate.net

Oxidative Furan Dearomatization and Subsequent Transformations

The furan ring can undergo oxidative dearomatization, transforming it into a more functionalized, non-aromatic system. researchgate.net This process is a powerful tool in organic synthesis as it converts the stable furan core into various useful intermediates like 1,4-dicarbonyl compounds, pyranones, or butenolides, depending on the oxidizing agent and reaction conditions. researchgate.net

One notable transformation is the palladium-catalyzed oxidative cyclization of furan-ynes, which proceeds through a dearomatizing alkoxyalkenylation of the furan ring to yield polyfunctionalized spiro-dihydrofurans. semanticscholar.org Another approach involves the dearomatization of furans to synthesize diverse fluoroalkyl or aryl triazoles through an intermolecular [3 + 2] cycloaddition/furan ring-opening cascade. nih.gov Recently, an unprecedented oxidative aromatization of 2-benzylidene-dihydrofurans to 2-alkenyl-furans using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) has been reported, highlighting a novel transformation pathway. nih.gov This reaction proceeds via a hydride transfer from the dihydrofuran ring to the oxidant. nih.gov

Reactivity of the Dichlorophenyl Moiety

The 3,4-dichlorophenyl group in the molecule is an electron-deficient aromatic system due to the electron-withdrawing inductive effect of the two chlorine atoms. This electronic property governs its reactivity. While generally less reactive towards electrophilic aromatic substitution than benzene (B151609) itself, the dichlorophenyl ring can undergo nucleophilic aromatic substitution (SNAr) under forcing conditions, where one of the chlorine atoms is replaced by a strong nucleophile. The presence of the electron-withdrawing ketone group further deactivates the ring towards electrophiles but can activate it towards nucleophilic attack, particularly at positions ortho and para to the ketone.

Furthermore, the chlorine atoms on the phenyl ring serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds, allowing for extensive modification of the dichlorophenyl moiety.

Mechanistic Studies of Complex Transformations

While many furan syntheses proceed through ionic pathways, several methods leverage radical intermediates to construct the furan ring, offering alternative routes to furan ketones and their analogs. These radical pathways often operate under mild conditions and can provide access to complex substitution patterns.

One notable example involves the use of cobalt(II)-porphyrin complexes to catalyze the reaction between α-diazocarbonyls and terminal alkynes. organic-chemistry.org In this mechanism, the Co(II) complex activates the α-diazocarbonyl compound to generate a Co(III)-carbene radical. This highly reactive intermediate then undergoes a tandem radical addition reaction with an alkyne to afford a five-membered furan ring. organic-chemistry.org The process is efficient for a wide range of α-diazocarbonyls, including keto-α-diazo compounds, and various terminal alkynes, demonstrating its utility in synthesizing substituted furan ketones.

Another relevant mechanism is the silver-mediated oxidative coupling for furan formation. nih.gov Density functional theory calculations and experimental work have shown that this reaction proceeds through a mechanism involving both radical and ionic steps. The silver cation plays a dual role: it acts as an oxidant in the initial radical steps and as a catalyst for the subsequent ionic steps. nih.gov A key feature of the optimal reaction pathway is the formation of a silver-acetylide, which then reacts with an enolate radical. The final, aromatic furan ring is formed in a single step during the ionic phase of the mechanism. nih.gov This pathway explains the crucial role of silver in promoting the reaction and the preference for an ionic cyclization to form the stable aromatic product. nih.gov

Interactive Data Table: Examples of Radical-Mediated Furan Synthesis

| Method | Key Reagents | Intermediate(s) | Role of Intermediate | Relevant Analogs Synthesized |

| Cobalt-Porphyrin Catalysis organic-chemistry.org | α-diazocarbonyl, Alkyne, Co(II)-porphyrin complex | Co(III)-carbene radical | Adds to alkyne to initiate cyclization | 2,5-Disubstituted furan ketones |

| Silver-Mediated Oxidative Coupling nih.gov | Acetylide, Enolate, Silver(I) salt | Enolate radical, Silver-acetylide | Radical-radical coupling followed by ionic cyclization | Substituted furans |

The furan and ketone moieties within this compound and its analogs can both participate in distinct cycloaddition reactions, providing pathways to complex polycyclic structures.

Furan as a Diene in [4+2] Cycloadditions:

The furan ring, despite its aromaticity, can function as a diene in [4+2] Diels-Alder reactions. vedantu.comnih.gov Its lower resonance energy compared to benzene allows the aromatic system to be temporarily disrupted in a cycloaddition process. chemicalbook.comvedantu.com The reactivity of furan in Diels-Alder reactions is highly dependent on its substituents. Electron-donating groups on the furan ring enhance its reactivity, while electron-withdrawing groups, such as the ketone group in the title compound, decrease its reactivity. rsc.org Consequently, furan-2-yl ketones are relatively poor dienes and typically require highly reactive or electron-deficient dienophiles for the cycloaddition to proceed efficiently. nih.govrsc.org

These reactions are often reversible, and the adducts can undergo a retro-Diels-Alder reaction upon heating to regenerate the furan and dienophile. nih.gov The stereoselectivity of the reaction (endo vs. exo) can be influenced by substituents and reaction conditions. rsc.org Lewis acids are often used as catalysts to increase the reaction rate and, in some cases, improve selectivity by coordinating to the dienophile. nih.gov

Ketone as a Dienophile in Photochemical [2+2] Cycloadditions:

The carbonyl group of the ketone can participate in photochemical [2+2] cycloadditions with alkenes to form four-membered oxetane (B1205548) rings. This transformation is known as the Paternò-Büchi reaction. wikipedia.org In this reaction, the carbonyl compound is excited by UV light to a higher energy state (singlet or triplet), which then adds to a ground-state alkene. wikipedia.org

For furan ketones, the furan ring itself can serve as the alkene component, leading to an intramolecular or intermolecular Paternò-Büchi reaction. benthamdirect.com The reaction between a ketone and a furan derivative can yield the corresponding oxetane adduct with high regio- and stereoselectivity. benthamdirect.combenthamdirect.com The mechanism proceeds through a biradical intermediate, and the observed diastereoselectivity can often be explained by the relative stability of these intermediates. benthamdirect.comresearchgate.net For example, the photochemical reaction of 2-phenylpropiophenone with furan gives the corresponding Paternò-Büchi adduct with very high diastereomeric excess (>98% de). benthamdirect.comresearchgate.net

Interactive Data Table: Cycloaddition Reactions of Furan Ketone Analogs

| Reaction Type | Participating Moiety | Partner Reagent | Product Type | Key Mechanistic Feature |

| Diels-Alder rsc.orgnih.gov | Furan ring (as diene) | Electron-deficient alkene/alkyne (dienophile) | Oxabicycloheptene derivative | Concerted [4+2] cycloaddition, often reversible |

| Paternò-Büchi wikipedia.orgbenthamdirect.com | Ketone carbonyl (as dienophile) | Alkene (e.g., the furan ring itself) | Oxetane | Photochemical [2+2] cycloaddition via an excited carbonyl state and biradical intermediate |

Computational and Theoretical Studies of 3,4 Dichlorophenyl Furan 2 Yl Methanone Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods model the electronic structure and predict the geometric arrangement of atoms with high precision.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing computational cost with accuracy for the study of many-body systems. ajchem-a.com This method is frequently used to determine the most stable three-dimensional arrangement of a molecule, a process known as geometry optimization. nih.gov By finding the minimum energy conformation, DFT calculations can yield crucial data such as bond lengths, bond angles, and dihedral angles.

For a molecule like (3,4-Dichlorophenyl)(furan-2-yl)methanone, DFT would elucidate the spatial relationship between the 3,4-dichlorophenyl ring and the furan-2-yl moiety, including the planarity and rotational barriers of the molecule. This structural information is the foundation for understanding its electronic properties and reactivity.

Analysis of Electronic Properties and Reactivity Descriptors

Once the optimized geometry is obtained, further computational analyses can be performed to describe the molecule's electronic characteristics and predict its chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.govajchem-a.com A small energy gap generally suggests that a molecule is more polarizable, more reactive, and possesses a higher potential for intramolecular charge transfer. nih.gov For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. youtube.com It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). youtube.com This analysis is crucial for predicting how a molecule will interact with other molecules, such as in electrophilic or nucleophilic attacks and in the formation of intermolecular bonds. An MEP analysis of this compound would highlight the electronegative oxygen and chlorine atoms as likely sites for positive interactions and the electropositive regions as sites for negative interactions.

Nonlinear Optical (NLO) Properties from DFT Calculations

Nonlinear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics. ajchem-a.com DFT calculations have become a standard theoretical tool for predicting the NLO properties of molecules. nih.govajchem-a.com Key NLO parameters include the molecular polarizability (α) and the first-order hyperpolarizability (β). ajchem-a.com Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. nih.gov A computational study would determine if this compound, with its donor-acceptor-like structure, possesses significant NLO properties.

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of chemical reactions involving molecules like this compound. These theoretical studies provide a molecular-level picture of reaction pathways, the influence of catalysts, and the nature of bonding in transient species, offering insights that are often difficult to obtain through experimental means alone.

Transition State Characterization for Reaction Pathways

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction between furan (B31954) and 3,4-dichlorobenzoyl chloride. Computational studies on analogous Friedel-Crafts acylations of furans have been instrumental in characterizing the transition states involved in this process. These studies often employ DFT methods, such as wb97xd/6-311+G(d,p)(PCM), to model the reaction pathway. nih.gov

The reaction is understood to proceed through a step-wise mechanism involving the formation of a sigma-complex (a Wheland-type intermediate). Computational modeling helps to locate and characterize the transition states for both the initial electrophilic attack and the subsequent deprotonation step. The calculated energies of these transition states provide a quantitative measure of the reaction barriers. For instance, in related furan acylation reactions, the formation of the sigma-complex is typically the rate-determining step.

A hypothetical reaction coordinate diagram based on computational studies of similar systems is presented below. The energies are representative values and would require specific calculations for this compound.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactants | Furan + 3,4-Dichlorobenzoyl Chloride | 0 |

| Transition State 1 (TS1) | [Furan...CO-Aryl-Cl2]‡ | +15 to +25 |

| Sigma-Complex Intermediate | [Furan(H)-CO-Aryl-Cl2]+ | +5 to +10 |

| Transition State 2 (TS2) | [Sigma-Complex...Base]‡ | +8 to +15 |

| Products | This compound + HCl | -10 to -20 |

Elucidation of Lewis Acid Catalysis Effects on Reaction Selectivity and Rate

Lewis acids are crucial catalysts in Friedel-Crafts acylation reactions, and computational modeling has shed light on their precise role in enhancing reaction rates and controlling selectivity. researchgate.netzenodo.orggoogle.com In the synthesis of this compound, a Lewis acid like aluminum chloride (AlCl3) or ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)3) is often employed. zenodo.orggoogle.com

Computational studies demonstrate that the Lewis acid coordinates to the carbonyl oxygen of the acylating agent (3,4-dichlorobenzoyl chloride). This coordination significantly increases the electrophilicity of the carbonyl carbon, thereby lowering the activation energy of the electrophilic attack on the furan ring. DFT calculations can quantify this effect by comparing the energy barriers of the catalyzed and uncatalyzed reactions. The calculated lowering of the transition state energy is typically in the range of 5-10 kcal/mol, which corresponds to a substantial rate enhancement. pitt.edu

Furthermore, these models can explain the regioselectivity of the acylation at the 2-position of the furan ring. By calculating the energies of the transition states leading to acylation at different positions of the furan ring, it can be shown that the pathway to the 2-acyl product is significantly lower in energy than the pathway to the 3-acyl product. This is attributed to the better stabilization of the positive charge in the sigma-complex intermediate when the attack occurs at the 2-position.

| Catalyst | Role | Effect on Activation Energy |

| AlCl3 | Coordination to carbonyl oxygen | Lowers TS1 energy significantly |

| Yb(OTf)3 | Acts as a recyclable Lewis acid catalyst | Enhances reaction rate |

| None | Uncatalyzed reaction | High activation energy, slow rate |

Bond Order Analysis in Reaction Intermediates and Transition Structures

Bond order analysis, derived from the calculated wavefunctions of reaction intermediates and transition states, provides a deeper understanding of the bonding changes that occur during a reaction. Techniques such as Natural Bond Orbital (NBO) analysis are commonly used for this purpose.

In the transition state for the initial electrophilic attack (TS1), bond order analysis would reveal a partial bond forming between the C2 of furan and the carbonyl carbon of the acylating agent. Concurrently, the C=O bond of the acyl group would show a slight decrease in its bond order due to the coordination with the Lewis acid and the developing interaction with the furan ring.

For the sigma-complex intermediate, the analysis would show a fully formed C-C single bond between the furan and the acyl group, and the delocalized pi-system of the furan ring being disrupted. The bond orders of the C-C bonds within the furan ring of the intermediate would be different from those in the starting furan molecule, reflecting the localization of the positive charge.

| Species | Bond of Interest | Calculated Bond Order (Representative) |

| Reactants | Furan C2=C3 | ~1.8 |

| Transition State 1 | Furan C2---CO | ~0.3 - 0.5 |

| Sigma-Complex | Furan C2-CO | ~0.9 - 1.0 |

| Sigma-Complex | Furan C2-C3 | ~1.4 - 1.5 |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical properties and its interactions in a biological or material science context. Computational methods, in conjunction with experimental techniques like X-ray crystallography, provide detailed insights into these aspects.

Conformational analysis of aryl furan ketones, including this compound, reveals the preferred orientation of the furan and dichlorophenyl rings with respect to the central carbonyl group. rsc.org These studies, often performed using ab initio molecular orbital calculations, show that the molecule is not planar. The rotational barriers around the single bonds connecting the rings to the carbonyl group can be calculated to determine the most stable conformers. Generally, the preferred conformation is a non-planar one where the steric repulsion between the rings is minimized. The dihedral angles between the planes of the aromatic rings and the carbonyl group are key parameters determined in these studies.

Intermolecular interactions play a significant role in the solid-state packing of the molecule. Computational analysis of the crystal structure can identify and quantify various non-covalent interactions, such as C-H···O hydrogen bonds and π-π stacking interactions. researchgate.net For this compound, the chlorine atoms and the furan oxygen can act as hydrogen bond acceptors, while the aromatic rings can participate in π-stacking. These interactions dictate the packing arrangement and influence properties like melting point and solubility.

Q & A

Q. What synthetic routes are available for (3,4-Dichlorophenyl)(furan-2-yl)methanone, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic acyl substitution. A validated approach involves reacting 3,4-dichlorobenzoyl chloride with furan-2-yl lithium or a Grignard reagent under anhydrous conditions. For example, a related dichlorophenyl methanone derivative was synthesized using benzoyl chloride and piperidine, achieving 94% yield via flash column chromatography (silica gel, isopropanol/ethyl acetate = 1:1) . Key optimization parameters include temperature control (0–5°C for exothermic reactions), solvent selection (e.g., THF or toluene), and stoichiometric ratios (1:1.2 acyl chloride to nucleophile).

Q. What spectroscopic methods are recommended for structural characterization?

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and furan ring vibrations (C-O-C asymmetric stretch at 1260–1300 cm⁻¹). Use 10% CCl₄ solutions for mid-IR analysis .

- Mass Spectrometry : Electron ionization (EI) at 70 eV generates diagnostic fragments, such as [M-Cl]⁺ and furan-related ions (e.g., m/z 95 for C₄H₃O⁺). Compare with NIST reference spectra for validation .

- NMR : ¹H NMR shows furan protons as doublets (δ 6.5–7.5 ppm) and aromatic dichlorophenyl protons as a multiplet (δ 7.2–7.8 ppm). ¹³C NMR confirms the ketone carbon at δ 190–200 ppm .

Advanced Research Questions

Q. How can computational docking predict the bioactivity of this compound in plant signaling pathways?

AutoDock Vina is recommended for virtual screening. The protocol includes:

Ligand Preparation : Generate 3D conformers of the compound using Open Babel.

Receptor Grid Setup : Define binding pockets (e.g., plant immune receptors like EDS1/PAD4) based on homology models or crystallographic data.

Docking Parameters : Use a search space of 25 ų, exhaustiveness = 8, and Lamarckian genetic algorithm.

This approach successfully predicted interactions for DFPM ([5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione), a structural analog, with plant immune receptors .

Q. What analytical challenges arise in impurity profiling, and how can they be resolved?

Impurities like (4-chlorophenyl)(3-hydroxyphenyl)methanone or dichlorinated byproducts may form during synthesis. Strategies include:

- HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% formic acid). Monitor for m/z 267.11 (parent ion) and deviations ≥2% .

- Isolation via Prep-TLC : Employ silica gel GF₂₅₄ plates (hexane/ethyl acetate = 3:1) to separate non-polar impurities. Validate purity by ¹H NMR integration .

Q. How do contradictory bioactivity results in plant studies arise, and how should they be addressed?

Discrepancies in immune signaling assays (e.g., ABA inhibition vs. defense gene activation) may stem from:

- Concentration-Dependent Effects : Test a range (1–100 µM) to identify biphasic responses. DFPM showed ABA suppression at 50 µM but activated defense genes at 10 µM .

- Genetic Background Variability : Use Arabidopsis thaliana mutants (e.g., eds1/pad4 knockouts) to isolate signaling pathways. Transcriptome profiling (RNA-seq) can resolve crosstalk between ABA and immune networks .

Methodological Considerations

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Solubility Optimization : Dissolve in DMSO (stock ≤10 mM) and dilute in assay buffer (final DMSO ≤0.1%).

- Dose-Response Validation : Include positive controls (e.g., DFPM for plant immunity assays) and triplicate technical replicates.

- Time-Course Analysis : Monitor early (1–6 hr) vs. late (24–48 hr) effects to distinguish direct signaling from secondary responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.